molecular formula C12H9Cl2NO B1318588 3-Chloro-2-(4-chlorophenoxy)aniline CAS No. 946772-68-5

3-Chloro-2-(4-chlorophenoxy)aniline

Cat. No. B1318588
CAS RN: 946772-68-5
M. Wt: 254.11 g/mol
InChI Key: DZGYRKVCOIHNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(4-chlorophenoxy)aniline (3C2CPA) is an organic compound that has been widely studied in the field of scientific research. It is a derivative of aniline, an aromatic amine, and is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. 3C2CPA has also been studied for its potential use as a pesticide, as well as its metabolic and biochemical effects.

Scientific Research Applications

Antimalarial Activity

“3-Chloro-2-(4-chlorophenoxy)aniline” has been studied for its potential antimalarial activity. A novel hybrid drug, artesunate-3-Chloro-4 (4-chlorophenoxy) aniline (ATSA), was tested in vitro and in vivo for its cytotoxicity and acute oral toxicity . The drug showed promising results against P. falciparum, P. vivax, and P. malariae strains . The in vivo activity of ATSA was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines, respectively .

Drug Synthesis

The compound is used in the synthesis of various drugs. For instance, it was used in the creation of the hybrid drug ATSA, which was synthesized by covalently linking its precursors ATS and ANI .

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the compound were assayed using the PreADMET online prediction tool . ATSA has high intestinal absorption (HIA) >95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks .

Chemical Research

“3-Chloro-2-(4-chlorophenoxy)aniline” is also used in chemical research. It is available from chemical suppliers like Sigma-Aldrich, indicating its use in various chemical research applications .

Safety Evaluation

The safety of “3-Chloro-2-(4-chlorophenoxy)aniline” has been evaluated. No mortalities were observed in acute oral toxicity assays and mean weight differences for test and controls were statistically insignificant .

Future Drug Development

Given its promising antimalarial activity and safety profile, “3-Chloro-2-(4-chlorophenoxy)aniline” is a promising candidate for future drug development. Preclinical and clinical studies on ATSA are recommended to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with proteins, possibly modifying their structure or function.

Pharmacokinetics

A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been studied for its pharmacokinetic properties .

Result of Action

A related compound, atsa, has shown antimalarial activity in vitro and in mice models .

properties

IUPAC Name

3-chloro-2-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGYRKVCOIHNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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